molecular formula C14H13FN2O2 B6330129 Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% CAS No. 1314988-23-2

Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95%

Cat. No. B6330129
CAS RN: 1314988-23-2
M. Wt: 260.26 g/mol
InChI Key: MYVTWHQTWNRPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% (EAPFB) is an organic compound used in various scientific and research applications. It is a white crystalline solid with a molecular weight of 253.25 g/mol. EAPFB is a derivative of pyridine and has a wide range of applications in chemical synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% has a wide range of applications in chemical synthesis, medicinal chemistry, and biochemistry. It is used as a building block in organic synthesis for the preparation of aminopyridine derivatives. It is also used as a catalyst in the synthesis of organic compounds such as amides, aryl halides, and nitriles. Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% has been used in medicinal chemistry to synthesize a variety of drugs and pharmaceuticals. It is also used in biochemistry for the preparation of enzyme inhibitors and modulators.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% is related to its ability to interact with the active sites of enzymes. It can bind to the active sites of enzymes and inhibit their activity. It can also interact with other molecules in the cell, such as proteins and lipids, and alter their conformation. This can lead to the inhibition of cell signaling pathways and the alteration of gene expression.
Biochemical and Physiological Effects
Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes involved in cellular metabolism, such as proteases and phosphatases. It can also inhibit the activity of enzymes involved in DNA replication and transcription. In addition, Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% can modulate the activity of ion channels, which can lead to changes in cell membrane potential and the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% in laboratory experiments is its high purity. It is available in 95% purity, which is suitable for most research applications. Another advantage of Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% is its low toxicity, which makes it safe to use in laboratory settings. The main limitation of using Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% is its limited availability. It is not widely available and can be difficult to obtain in large quantities.

Future Directions

The future directions of Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% research include the development of new synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. New synthesis methods could include the use of alternative reagents and catalysts to improve the efficiency and yield of the reaction. New applications could include the use of Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% in drug discovery and the development of new enzyme inhibitors and modulators. The investigation of its biochemical and physiological effects could include the study of its interactions with other molecules in the cell, such as proteins and lipids, and its effects on cell signaling pathways and gene expression.

Synthesis Methods

Ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate, 95% can be synthesized through a three-step reaction process. The first step involves the reaction of 4-chlorobenzonitrile with ethyl 2-aminopyridine-3-carboxylate in the presence of sodium ethoxide to form ethyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate. The second step involves the reaction of ethyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate with potassium fluoride in the presence of acetic acid to form ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate. The third step involves the recrystallization of ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate from a mixture of methanol and water to obtain the desired product in 95% purity.

properties

IUPAC Name

ethyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-19-14(18)11-5-3-9(7-12(11)15)10-4-6-13(16)17-8-10/h3-8H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVTWHQTWNRPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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